
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and 2-chloroacetone.
Reaction: The 1-methyl-1H-imidazole is reacted with 2-chloroacetone under basic conditions to form the intermediate compound.
Methylation: The intermediate is then methylated using methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups.
科学的研究の応用
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
1-(1H-Imidazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(1-Methyl-1H-imidazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino group.
Uniqueness
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the methyl group on the imidazole ring and the methylamino group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-(methylamino)-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-8-3-7(11)6-4-10(2)5-9-6/h4-5,8H,3H2,1-2H3 |
InChIキー |
PIANJKTXRCDRJT-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)C1=CN(C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


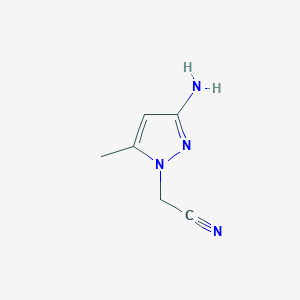

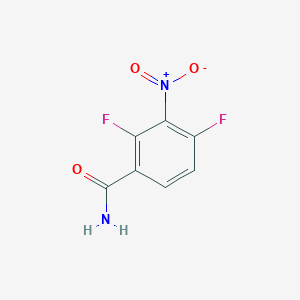
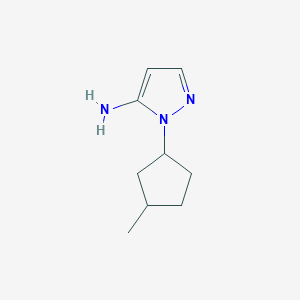
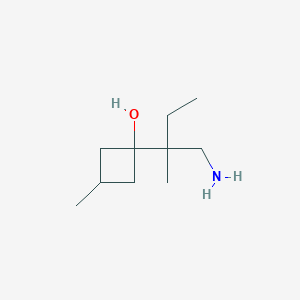
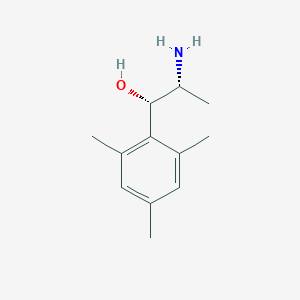
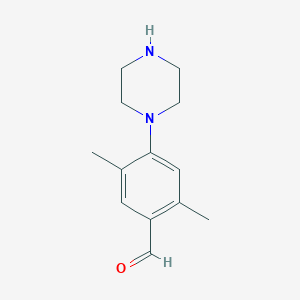

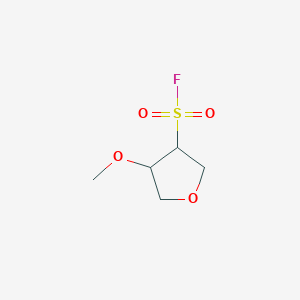
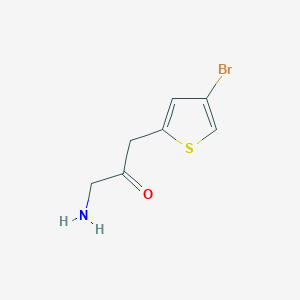
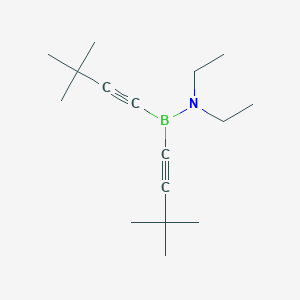

![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

